BS-181

Description

a CDK7 inhibitor with antineoplastic activity

Structure

3D Structure

Properties

IUPAC Name |

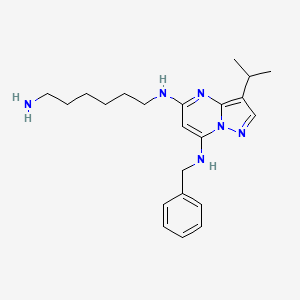

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBIOICMDTDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025664 | |

| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092443-52-1 | |

| Record name | BS-181 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BS-181 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of BS-181

An In-depth Technical Guide on the Core Mechanism of Action of BS-181

Introduction

This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 plays a crucial role in the regulation of both the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3] Given the overexpression of CDK7 in various cancers, it has emerged as an attractive target for anticancer drug development.[3] This document provides a detailed overview of the mechanism of action of this compound, including its inhibitory activity, effects on cancer cells, and the underlying signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory activity of this compound has been characterized against a panel of kinases and cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7 | 21 | - |

| CDK2 | 880 | >40-fold |

| CDK5 | 3000 | >140-fold |

| CDK9 | 4200 | >200-fold |

| CDK1 | >3000 | >140-fold |

| CDK4 | >3000 | >140-fold |

| CDK6 | >3000 | >140-fold |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (µM) |

| Breast Cancer | MCF-7 and others | 15.1 - 20 |

| Colorectal Cancer | Various | 11.5 - 15.3 |

| Lung Cancer | Various | 11.5 - 37.3 |

| Osteosarcoma | Various | 11.5 - 37.3 |

| Prostate Cancer | Various | 11.5 - 37.3 |

| Liver Cancer | Various | 11.5 - 37.3 |

| Gastric Cancer | BGC823 | Not specified |

Data represents a 72-hour treatment period and is sourced from MedchemExpress and a study on gastric cancer.[1][4]

Signaling Pathways

This compound exerts its anticancer effects by inhibiting CDK7, which leads to downstream consequences on both the cell cycle and apoptosis.

Caption: Mechanism of action of this compound.

The inhibition of CDK7 by this compound has two major consequences:

-

Inhibition of Transcription: this compound prevents the CDK7-mediated phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 5.[1][4] This event is critical for the initiation of transcription. Consequently, the expression of genes with short half-lives, such as Cyclin D1 and the X-linked inhibitor of apoptosis protein (XIAP), is downregulated.[4]

-

Disruption of the Cell Cycle: By inhibiting the CAK activity of CDK7, this compound prevents the activation of other CDKs that are essential for cell cycle progression. This leads to cell cycle arrest, primarily at the G1 phase.[1]

The combination of transcriptional inhibition and cell cycle arrest ultimately induces apoptosis in cancer cells. The downregulation of anti-apoptotic proteins like XIAP and Bcl-2, coupled with the upregulation of pro-apoptotic proteins such as Bax and caspase-3, contributes to this programmed cell death.[4][5]

Experimental Protocols

The following sections describe the general methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

To determine the IC50 of this compound against CDK7 and other kinases, a common method is a luciferase-based kinase assay.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Lower ATP levels indicate higher kinase activity, and vice versa.

-

Procedure:

-

Purified recombinant kinase (e.g., CDK7/CycH/MAT1 complex) is incubated with its substrate and ATP in the presence of varying concentrations of this compound.

-

After a set incubation period, a luciferase-luciferin reagent is added.

-

The luciferase enzyme utilizes the remaining ATP to produce light, which is measured by a luminometer.

-

The luminescence signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

-

Cell Viability/Proliferation Assay:

-

Principle: To measure the effect of this compound on the growth of cancer cell lines.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of this compound concentrations (e.g., 0-40 µM) for a specified duration (e.g., 72 hours).[1]

-

A viability reagent (such as MTT or CellTiter-Glo) is added to each well.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

IC50 values for cell growth inhibition are determined.

-

-

-

Cell Cycle Analysis:

-

Principle: To assess the effect of this compound on cell cycle distribution.

-

Procedure:

-

Cells are treated with different concentrations of this compound for a set time (e.g., 24 hours).[1]

-

Cells are harvested, washed, and fixed (e.g., with ethanol).

-

The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. At higher concentrations, a sub-G1 peak, indicative of apoptosis, can also be measured.[1]

-

-

-

Apoptosis Assay:

-

Principle: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Cells are treated with this compound as described for other assays.

-

Apoptosis can be measured using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

-

Alternatively, the expression of key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) can be assessed by Western blotting.[4]

-

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Human cancer cells (e.g., MCF-7 breast cancer cells or BGC823 gastric cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2][4]

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

This compound is administered to the treatment groups, typically via intraperitoneal injection, at various doses (e.g., 10 mg/kg/day and 20 mg/kg/day) for a defined period (e.g., 14 days).[2][4]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a selective inhibitor of CDK7 with potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its mechanism of action is centered on the dual roles of CDK7 in transcription and cell cycle control. By inhibiting CDK7, this compound effectively blocks the phosphorylation of RNA polymerase II and the activation of other CDKs, leading to G1 cell cycle arrest and apoptosis. In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models, highlighting its potential as a therapeutic agent for cancer treatment.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancertools.org [cancertools.org]

- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of BS-181

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BS-181, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is compiled to serve as a technical resource for researchers in oncology and drug development.

Discovery and Rationale

This compound was identified through a computer-aided drug design approach as a pyrazolo[1,5-a]pyrimidine-derived compound. The rationale for its development was to create a selective inhibitor of CDK7, a kinase that plays a crucial role in both cell cycle regulation and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation.[1][2] Given the frequent dysregulation of CDK activity in cancer, a selective CDK7 inhibitor like this compound presents a promising therapeutic strategy.[1]

Synthesis of this compound

While the seminal paper by Ali et al. (2009) outlines the discovery of this compound, it does not provide a detailed synthetic route. However, the general synthesis of pyrazolo[1,5-a]pyrimidine scaffolds is well-documented and typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.

General Synthetic Approach for Pyrazolo[1,5-a]pyrimidines:

A common method involves the reaction of a 3-amino-1H-pyrazole-4-carbonitrile with a 1,3-dielectrophilic species. The reaction of 5-amino-3-(substituted)-1H-pyrazole-4-carbonitriles with various β-dicarbonyl compounds, such as pentane-2,4-dione or ethyl acetoacetate, in a suitable solvent and often under acidic or basic catalysis, leads to the formation of the pyrazolo[1,5-a]pyrimidine core.[3] Modifications at different positions of the pyrazole and pyrimidine rings can be achieved by using appropriately substituted starting materials.

Biological Activity and Data Presentation

This compound has been demonstrated to be a highly potent and selective inhibitor of CDK7. Its biological activity has been characterized through various in vitro and in vivo studies.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases was determined to assess its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |

| CDK7/cyclin H | 21 | - |

| CDK2/cyclin A | 880 | 42-fold |

| CDK5/p25 | 3000 | >140-fold |

| CDK9/cyclin T1 | 4200 | >200-fold |

| CDK1/cyclin B | >10000 | >476-fold |

| CDK4/cyclin D1 | >10000 | >476-fold |

| CDK6/cyclin D3 | >10000 | >476-fold |

| Data compiled from multiple sources.[4][5] |

Anti-proliferative Activity in Cancer Cell Lines

This compound has shown potent anti-proliferative effects across a range of cancer cell lines. The IC50 values for cell growth inhibition after 72 hours of treatment are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.1 - 20 |

| BGC823 | Gastric Cancer | Not explicitly stated, but significant inhibition at 10 µM |

| Various | Colorectal Cancer | 11.5 - 15.3 |

| Various | Lung, Osteosarcoma, Prostate, Liver Cancer | 11.5 - 37.3 |

| Data compiled from multiple sources.[4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro CDK7 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS motif of RNAPII CTD)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white opaque assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound solution to the assay plate.

-

Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (prepared in Kinase Assay Buffer) to each well.

-

Initiate the reaction by adding 5 µL of a substrate/ATP mix (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for ATP for CDK7.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7][8][9][10]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, BGC823)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom tissue culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a final volume of 200 µL) and a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[1][2][4][11]

Western Blot Analysis for Phospho-RNAPII (Ser5) and Cyclin D1

This technique is used to detect changes in the levels of specific proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII (Ser5), anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 4-24 hours). Lyse the cells in lysis buffer, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL detection reagents.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.[12][13][14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 7. ulab360.com [ulab360.com]

- 8. promega.com [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. goldbio.com [goldbio.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-105541) [thermofisher.com]

- 14. unitedbioresearch.com.au [unitedbioresearch.com.au]

- 15. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]

- 16. Phospho-RNA pol II CTD (Ser5) Polyclonal Antibody (39749) [thermofisher.com]

BS-181: A Deep Dive into its Role in Cell Cycle Regulation and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the cell cycle machinery and transcriptional regulation, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in cell cycle regulation, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols from key studies, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and its Target: CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine protein kinases that play a pivotal role in orchestrating the eukaryotic cell cycle.[1] CDK7, in particular, functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 is integral to the process of transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[2][3] Given its dual role in cell cycle progression and transcription, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells, making it an attractive therapeutic target.[2]

This compound was developed through computer-aided drug design as a novel and selective inhibitor of CDK7.[1] Its ability to selectively target CDK7 over other CDKs minimizes off-target effects, a desirable characteristic for targeted cancer therapies.

Mechanism of Action of this compound

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDK7. This inhibition disrupts the kinase activity of CDK7, leading to a cascade of downstream events that collectively halt cell cycle progression and induce apoptosis.

Inhibition of CDK7 Kinase Activity

This compound demonstrates high selectivity and potency in inhibiting CDK7. In cell-free kinase assays, this compound inhibits CDK7 activity with a significantly lower IC50 value compared to other CDKs, highlighting its specificity.[1][3] This selective inhibition prevents the phosphorylation of CDK7's key substrates, thereby disrupting its downstream signaling pathways.

Impact on Cell Cycle Regulation

By inhibiting CDK7, this compound prevents the activation of other CDKs that are essential for cell cycle progression. This leads to cell cycle arrest, primarily at the G1 phase.[4][5] The arrest is mediated by the reduced phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S transition.

Induction of Apoptosis

In addition to cell cycle arrest, this compound treatment triggers programmed cell death (apoptosis) in cancer cells.[1][3][4] The apoptotic response is multifaceted and involves both intrinsic and extrinsic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[1] Furthermore, this compound has been shown to induce the expression of TRAIL (TNF-related apoptosis-inducing ligand) and its receptors DR4/DR5, promoting extrinsic apoptosis.[4]

Quantitative Data

The following tables summarize the quantitative data from various studies on this compound, providing a comparative view of its potency and efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Reference |

| CDK7 | 21 | [3][6][7] |

| CDK2 | 880 | [2][3][6] |

| CDK5 | 3000 | [6][7] |

| CDK9 | 4200 | [6] |

| CDK1 | >3000 | [3] |

| CDK4 | >3000 | [3] |

| CDK6 | >3000 | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BGC823 | Gastric Cancer | 17-22 | [1] |

| MKN28 | Gastric Cancer | 17-22 | [1] |

| SGC-7901 | Gastric Cancer | 17-22 | [1] |

| AGS | Gastric Cancer | 17-22 | [1] |

| MCF-7 | Breast Cancer | 15.1-20 | [6] |

| Various | Breast, Lung, Prostate, Colorectal | 11.5-37 | [2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

This compound Signaling Pathway in Cell Cycle Regulation and Apoptosis

References

- 1. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancertools.org [cancertools.org]

- 3. selleckchem.com [selleckchem.com]

- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

BS-181: A Technical Guide to its Targets and Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BS-181 is a potent and selective small molecule inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical kinase involved in the regulation of both the cell cycle and transcription, making it an attractive target for anticancer drug development.[5][6] This document provides a comprehensive overview of the molecular targets of this compound, its downstream signaling effects, and detailed protocols for key experimental assays used to characterize its activity.

Molecular Targets of this compound

The primary molecular target of this compound is the Cyclin-dependent kinase 7 (CDK7). It exhibits high selectivity for CDK7 over other cyclin-dependent kinases.

Kinase Inhibitory Potency

This compound demonstrates potent inhibition of CDK7 with an IC50 value in the nanomolar range. Its selectivity for CDK7 is significantly higher compared to other CDKs, as detailed in the table below.

| Kinase Target | IC50 (nM) |

| CDK7 | 21 |

| CDK2 | 880 |

| CDK5 | 3000 |

| CDK9 | 4200 |

| CDK1 | >3000 |

| CDK4 | >3000 |

| CDK6 | >3000 |

Table 1: In vitro inhibitory activity of this compound against a panel of Cyclin-dependent kinases. Data compiled from multiple sources.[1][2][3]

Cellular Activity

This compound has been shown to inhibit the growth of a variety of cancer cell lines with IC50 values in the micromolar range.

| Cancer Type | Cell Line(s) | IC50 Range (µM) |

| Breast Cancer | MCF-7, etc. | 15.1 - 20 |

| Colorectal Cancer | Various | 11.5 - 15.3 |

| Lung Cancer | Various | 11.5 - 37.3 |

| Osteosarcoma | KHOS, U2OS | Not specified |

| Prostate Cancer | Various | 11.5 - 37.3 |

| Liver Cancer | Various | 11.5 - 37.3 |

| Gastric Cancer | BGC823 | Not specified |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[1][2][5][7]

Downstream Signaling Pathways

This compound's inhibition of CDK7 leads to the modulation of several critical downstream signaling pathways, primarily affecting transcription, cell cycle progression, and apoptosis.

Inhibition of Transcription

CDK7 is a component of the general transcription factor TFIIH. A key function of the CDK7-containing TFIIH complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, which is essential for transcription initiation. This compound inhibits this phosphorylation event, leading to a global suppression of transcription.

Caption: this compound inhibits CDK7, preventing RNAPII phosphorylation and blocking transcription.

Cell Cycle Arrest

CDK7 also acts as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these cell cycle-related CDKs, leading to cell cycle arrest, primarily at the G1/S transition. This is often accompanied by a decrease in the expression of key cell cycle regulators like Cyclin D1.[1][7]

Caption: this compound induces G1 arrest by inhibiting CDK7-mediated activation of CDKs and downregulating Cyclin D1.

Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in cancer cells.[1][7] This is mediated through the downregulation of anti-apoptotic proteins, such as X-linked inhibitor of apoptosis protein (XIAP) and Bcl-2, and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[7]

Caption: this compound promotes apoptosis by downregulating the anti-apoptotic proteins XIAP and Bcl-2.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro CDK7 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified CDK7.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

CDK7 substrate (e.g., a peptide substrate with a phosphorylation site for CDK7)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well opaque plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the CDK7 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the CDK7 substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 40-60 minutes) at room temperature.

-

Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to assess the distribution of cells in the different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as Cyclin D1 and XIAP, following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities relative to a loading control like β-actin.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Initial Studies on BS-181 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-α]pyrimidine-derived compound, it has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, including those of the breast, colon, lung, prostate, and stomach.[1][3][4] This technical guide provides an in-depth overview of the initial research on this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anticancer effects primarily through the selective inhibition of CDK7. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, that are essential for cell cycle progression.[5][6] Additionally, CDK7 plays a vital role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1][3]

By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to:

-

Cell Cycle Arrest: Primarily causing an accumulation of cells in the G1 phase.[1]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1][3][7]

-

Inhibition of Transcription: By preventing the phosphorylation of RNA Polymerase II, thereby globally affecting gene expression.[1]

Quantitative Data

The following tables summarize the key quantitative data from initial studies on this compound.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase | IC50 (nM) |

| CDK7 | 21 |

| CDK2 | 880 |

| CDK5 | 3000 |

| CDK9 | 4200 |

| CDK1 | >3000 |

| CDK4 | >3000 |

| CDK6 | >3000 |

Data compiled from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (µM) |

| Breast Cancer | MCF-7, MDA-MB-231, T47D, ZR-75-1 | 15.1 - 20 |

| Colorectal Cancer | COLO-205, HCT-116 | 11.5 - 15.3 |

| Lung Cancer | A549, NCI-H460 | 11.5 - 37.3 |

| Osteosarcoma | U2OS, SaOS2 | 11.5 - 37.3 |

| Prostate Cancer | PC3, LNCaP | 11.5 - 37.3 |

| Gastric Cancer | BGC823 | Not explicitly stated, but effective |

Data compiled from MedchemExpress and a study on gastric cancer.[1][3]

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Dosage | Duration | Tumor Growth Inhibition |

| Nude mice with MCF-7 xenografts | This compound (intraperitoneal injection) | 10 mg/kg/day | 14 days | 25% |

| Nude mice with MCF-7 xenografts | This compound (intraperitoneal injection) | 20 mg/kg/day | 14 days | 50% |

Data compiled from MedchemExpress and Selleck Chemicals.[1][2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

BS-181 and its Effect on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme that plays a dual role in both the regulation of the cell cycle and the control of transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 is directly involved in the process of transcription initiation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific effects on the phosphorylation of RNA polymerase II, a key event in the regulation of gene expression.

Mechanism of Action: Inhibition of CDK7 and its Impact on RNA Polymerase II CTD Phosphorylation

The C-terminal domain of the RPB1 subunit of RNA polymerase II consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat, particularly at positions 2, 5, and 7, is dynamically regulated throughout the transcription cycle and serves as a "CTD code" that dictates the recruitment of various factors involved in transcription and RNA processing.

CDK7, as part of the TFIIH complex, is the primary kinase responsible for the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAP II CTD at the promoter of genes. This phosphorylation event is crucial for the transition from transcription initiation to elongation. This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. The direct consequence of CDK7 inhibition by this compound is a reduction in the phosphorylation of its substrates, most notably the Ser5 residue of the RNAP II CTD. While direct quantitative data on the effect of this compound on Ser7 phosphorylation is limited, it is expected that as a primary CDK7 substrate, its phosphorylation would also be inhibited. The phosphorylation of Serine 2 (Ser2) is primarily mediated by CDK9 (as part of P-TEFb) during the elongation phase of transcription and is therefore not expected to be directly affected by this compound.

Quantitative Data: Kinase Selectivity of this compound

This compound exhibits high selectivity for CDK7 over other members of the CDK family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cyclin-dependent kinases.

| Kinase | IC50 (nM) |

| CDK7 | 21 |

| CDK1 | >3000 |

| CDK2 | 880 |

| CDK4 | >3000 |

| CDK5 | 3000 |

| CDK6 | >3000 |

| CDK9 | 4200 |

Data compiled from multiple sources.

Signaling Pathway Diagram

The Impact of BS-181 on Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BS-181 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. Inhibition of CDK7 by this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and, critically, the induction of apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

This compound is a pyrazolo[1,5-α] pyrimidine-derived compound that selectively inhibits CDK7 kinase activity.[1] CDK7 has a dual role: it is the catalytic subunit of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5, a critical step for transcription initiation.[1]

By inhibiting CDK7, this compound leads to two primary anti-cancer effects:

-

Cell Cycle Arrest: Inhibition of CAK activity prevents the activation of cell cycle CDKs, leading to a G0/G1 phase arrest.[1] This is often accompanied by the downregulation of key cell cycle regulators like Cyclin D1.[1]

-

Transcriptional Inhibition: Blockade of RNA polymerase II phosphorylation suppresses the transcription of essential genes, particularly those with short half-lives, which include many anti-apoptotic proteins.[1][2]

These two effects converge to create a cellular environment that is highly susceptible to programmed cell death, or apoptosis.

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, although the dominant pathway can be cell-type specific.

2.1. Intrinsic Apoptotic Pathway

In many solid tumors, such as gastric cancer, this compound primarily leverages the intrinsic pathway.[1] This process is characterized by changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a significant reduction in the expression of anti-apoptotic proteins like Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP).[1] XIAP is a potent endogenous inhibitor of caspases-3, -7, and -9.[1]

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, this compound increases the expression of pro-apoptotic proteins such as Bax.[1][3]

-

Caspase Activation: The resulting shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the cleavage and activation of executioner caspase-3.[1][3]

2.2. Extrinsic Apoptotic Pathway

In hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL), the extrinsic pathway is the principal driver of this compound-induced apoptosis.[4][5]

-

TRAIL/DR5 Upregulation: this compound treatment increases the expression of the death ligand TRAIL and its cognate death receptors, DR4 and DR5.[4][5]

-

DISC Formation and Caspase-8 Activation: The engagement of TRAIL with its receptors facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of initiator caspase-8.[4]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the pro-apoptotic protein BAK, directly linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[4][5]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The data below is compiled from multiple studies.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Target | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Enzyme | |||

| CDK7 | - | 19-21 nM | [1][2] |

| CDK2 | - | 880 nM | [2] |

| Cancer Cell Lines | |||

| Gastric Cancer | BGC823 | Not specified, but potent | [1] |

| T-cell ALL | Jurkat (JT/Neo) | 14.4 µM | [4] |

| Breast Cancer | Various | 15.1 - 20 µM | [6] |

| Colorectal Cancer | Various | 11.5 - 15.3 µM | [2] |

| Osteosarcoma | KHOS, U2OS | Dose-dependent inhibition |[7] |

Table 2: Apoptotic Induction by this compound in Cancer Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Sub-G₁ or Annexin V+) | Reference |

|---|---|---|---|---|

| T-cell ALL (JT/Neo) | 10 µM | 20 hours | 23.2% | [4] |

| T-cell ALL (JT/Neo) | 15 µM | 20 hours | 54.8% | [4] |

| Gastric Cancer (BGC823) | Various | 24-72 hours | Dose- and time-dependent increase | [1] |

| Breast Cancer (MCF-7) | > 20 µM | 24 hours | Increase in Sub-G₁ population |[6] |

Experimental Protocols

The following protocols outline the key methodologies used to investigate the apoptotic effects of this compound.

4.1. General Experimental Workflow

4.2. Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide)

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Materials and Reagents:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Treated and control cells

-

Flow cytometer

Procedure:

-

Cell Collection: Induce apoptosis in cell culture using various concentrations of this compound for desired time points. Collect both adherent and floating cells.

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

4.3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[10]

Materials and Reagents:

-

RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system. Quantify band intensity and normalize to a loading control like β-actin.

Conclusion

This compound effectively induces apoptosis in cancer cells through its potent and selective inhibition of CDK7. By disrupting both transcriptional regulation and cell cycle progression, this compound creates a pro-apoptotic state. Its ability to engage both the intrinsic and extrinsic apoptotic pathways underscores its potential as a robust anti-cancer agent. The quantitative data demonstrate its efficacy at both the enzymatic and cellular levels. The detailed protocols provided herein offer a standardized framework for researchers to further investigate and validate the apoptotic mechanisms of this compound and other CDK7 inhibitors in various cancer models. This comprehensive understanding is crucial for the continued development and clinical translation of this promising class of therapeutic agents.

References

- 1. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BS-181 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the cell cycle machinery and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3][4] Due to its dual roles in regulating the cell cycle and transcription, CDK7 is a compelling target in cancer therapy.

This compound exerts its anti-cancer effects by inducing cell cycle arrest, primarily in the G1 phase, and promoting apoptosis.[2][5] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of CDK7, which leads to two major downstream effects:

-

Inhibition of Cell Cycle Progression: By inhibiting CDK7, the activation of other CDKs that are crucial for cell cycle progression is blocked. This leads to an arrest in the G1 phase of the cell cycle.[2]

-

Induction of Apoptosis: The inhibition of transcription through the suppression of RNA polymerase II phosphorylation, coupled with the disruption of the cell cycle, triggers programmed cell death, or apoptosis.[3][5]

The following diagram illustrates the signaling pathway affected by this compound:

Caption: Mechanism of action of this compound targeting CDK7.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK7 | 21 |

| CDK2 | 880 |

| CDK5 | 3000 |

| CDK9 | 4200 |

| CDK1 | >3000 |

| CDK4 | >3000 |

| CDK6 | >3000 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][6]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | MCF-7 | 15.1 - 20 |

| Colorectal Cancer | HCT116 | 11.5 - 15.3 |

| Lung Cancer | A549 | 11.5 - 37.3 |

| Osteosarcoma | U2OS | 11.5 - 37.3 |

| Prostate Cancer | PC3 | 11.5 - 37.3 |

| Liver Cancer | HepG2 | 11.5 - 37.3 |

| Gastric Cancer | BGC823 | Not specified, but effective |

IC50 values were determined after 72 hours of treatment with this compound.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 50 µM.[1]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24 hours.[2]

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

The results will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins involved in the CDK7 signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK7, anti-p-RNA Pol II (Ser5), anti-Cyclin D1, anti-XIAP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells and treat with this compound for the desired time (e.g., 4-48 hours).[1][6]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Studies with BS-181

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[4] In many cancers, CDK7 is overexpressed, leading to uncontrolled cell proliferation and survival.[3][4][5] this compound has demonstrated anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis.[1][2][6] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for pre-clinical research.

Chemical Properties and In Vitro Activity of this compound

| Property | Value | Reference |

| Target | Cyclin-Dependent Kinase 7 (CDK7) | [1][2] |

| IC₅₀ (CDK7) | 21 nM | [1][7] |

| Selectivity | >40-fold selective for CDK7 over CDK1, 2, 4, 5, 6, or 9 | [1][3] |

| In Vitro Effects | Inhibition of RNA polymerase II phosphorylation, cell cycle arrest (G1 phase), induction of apoptosis | [1][2][7] |

| Affected Cancer Cell Lines | Breast, lung, prostate, colorectal, gastric cancer | [1][6][7] |

In Vivo Efficacy of this compound

This compound has shown significant anti-tumor efficacy in xenograft models of human cancer.

| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Outcome | Reference |

| Nude Mice | Breast Cancer (MCF-7 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg/day | 2 weeks | 25% reduction in tumor growth | [1] |

| Nude Mice | Breast Cancer (MCF-7 xenograft) | Intraperitoneal (i.p.) | 20 mg/kg/day | 2 weeks | 50% reduction in tumor growth | [1] |

| Nude Mice | Gastric Cancer (BGC823 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg/day or 20 mg/kg/day | 2 weeks | Significant inhibition of tumor growth and increased survival rate | [6][8] |

CDK7 Signaling Pathway and Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting CDK7, which has a dual role in regulating the cell cycle and transcription.

References

- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols: BS-181 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS-181 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. As a promising candidate for cancer therapy, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents, is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving and storing small molecule inhibitors for in vitro and in vivo studies. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its preparation and handling.

Data Presentation: Solubility and Stability of this compound in DMSO

The following table summarizes the quantitative data regarding the solubility and stability of this compound in DMSO.

| Parameter | Value | Conditions and Remarks |

| Solubility in DMSO | 83 mg/mL (199.04 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1]. |

| Powder Storage | 3 years at -20°C | Long-term storage of the solid compound.[1] |

| Stock Solution Stability | 1 year at -80°C | Recommended for long-term storage of concentrated stock solutions. Aliquoting is advised to prevent multiple freeze-thaw cycles[1]. |

| 1 month at -20°C | Suitable for short-term storage of stock solutions[1]. |

Signaling Pathway of this compound

This compound exerts its biological effects by selectively inhibiting CDK7. CDK7 is a central component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex plays a dual role in fundamental cellular processes:

-

Cell Cycle Regulation: The CAK complex phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression.

-

Transcriptional Regulation: As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5. This phosphorylation is essential for the initiation of transcription.

By inhibiting CDK7, this compound disrupts both of these processes, leading to cell cycle arrest and the downregulation of key anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.

Experimental Protocols

The following are representative protocols for the preparation of this compound stock solutions and the assessment of its solubility and stability.

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in experimental assays.

Materials:

-

This compound (powder form)

-

Anhydrous DMSO (high purity)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound).

-

Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Kinetic Solubility Assessment of this compound in DMSO (Representative Method)

Objective: To determine the kinetic solubility of this compound in an aqueous buffer from a DMSO stock solution.

Materials:

-

This compound/DMSO stock solution (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Plate reader capable of measuring turbidity (absorbance at ~620 nm)

-

Multichannel pipette

Procedure:

-

Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound/DMSO stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Using a multichannel pipette, add the DMSO dilutions of this compound to a 96-well plate containing PBS. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength of approximately 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Stability Assessment of this compound in DMSO Solution

Objective: To evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

-

This compound/DMSO stock solution (e.g., 10 mM)

-

-20°C and -80°C freezers

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the this compound/DMSO stock solution.

-

Initial Analysis (Time 0): Immediately analyze one aliquot by HPLC to determine the initial purity and concentration. This will serve as the baseline.

-

Storage: Store the remaining aliquots at the desired temperatures (-20°C and -80°C).

-

Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage temperature.

-

HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC under the same conditions as the initial analysis.

-

Data Analysis: Compare the purity and concentration of the stored samples to the initial (Time 0) sample. A significant decrease in the main compound peak area or the appearance of new degradation peaks indicates instability.

References

Application Notes and Protocols for BS-181 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BS-181, a selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, in a xenograft mouse model for preclinical cancer research.

Introduction

This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[1][2][3] By targeting CDK7, this compound disrupts the cellular machinery essential for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[1][2][3][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer types, including breast, gastric, and colorectal cancer, making it a promising candidate for further investigation in in vivo models.[1][4][5] This document outlines the necessary protocols for evaluating the efficacy of this compound in a xenograft mouse model.

Mechanism of Action

This compound selectively inhibits CDK7 with a high degree of specificity, showing significantly less activity against other CDKs such as CDK1, 2, 4, 5, 6, and 9.[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6).[3][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[1][7]

By inhibiting CDK7, this compound exerts a dual anti-cancer effect:

-

Cell Cycle Arrest: Inhibition of CAK activity prevents the activation of cell cycle CDKs, leading to a G1 phase arrest.[2][4]

-

Transcriptional Inhibition: Blockade of TFIIH-mediated phosphorylation of RNA polymerase II suppresses the transcription of key oncogenes and survival proteins.[1]

This dual mechanism ultimately leads to the induction of apoptosis in cancer cells.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.1 - 20 |